(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine
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Overview
Description
(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine is a chemical compound with the molecular formula C13H18FN. It is characterized by the presence of a cyclobutylmethyl group and a 2-fluoro-5-methylphenylmethyl group attached to an amine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine typically involves the reaction of cyclobutylmethylamine with 2-fluoro-5-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine
- (Cyclopentylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine
- (Cyclohexylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine
Uniqueness
(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-cyclobutyl-N-[(2-fluoro-5-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H18FN/c1-10-5-6-13(14)12(7-10)9-15-8-11-3-2-4-11/h5-7,11,15H,2-4,8-9H2,1H3 |
InChI Key |
BDRQHAPILMZURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CNCC2CCC2 |
Origin of Product |
United States |
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